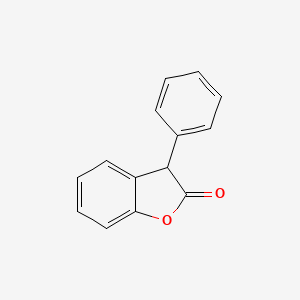

3-Phenyl-2-benzofuranone

CAS No.: 3117-37-1

Cat. No.: VC16129055

Molecular Formula: C14H10O2

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3117-37-1 |

|---|---|

| Molecular Formula | C14H10O2 |

| Molecular Weight | 210.23 g/mol |

| IUPAC Name | 3-phenyl-3H-1-benzofuran-2-one |

| Standard InChI | InChI=1S/C14H10O2/c15-14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-14/h1-9,13H |

| Standard InChI Key | NANGQJICIOUURV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2C3=CC=CC=C3OC2=O |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

3-Phenyl-2-benzofuranone features a fused bicyclic system comprising a benzene ring and a furanone moiety. The phenyl group at the 3-position introduces steric and electronic effects that influence reactivity. The compound’s isomeric SMILES representation is , and its InChIKey is SQFMIHCARVMICF-CYBMUJFWSA-N. X-ray crystallography and NMR studies confirm the planar geometry of the benzofuranone core, with the phenyl ring adopting a pseudo-axial orientation to minimize steric strain .

Physicochemical Characteristics

Key physical properties of 3-phenyl-2-benzofuranone are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 210.23 g/mol | |

| Density | 1.234 g/cm³ | |

| Boiling Point | 311.4°C at 760 mmHg | |

| Flash Point | 127.6°C | |

| LogP (Partition Coefficient) | 2.74 | |

| Refractive Index | 1.622 |

The compound’s moderate lipophilicity (LogP = 2.74) suggests favorable membrane permeability, a critical factor in drug design .

Synthesis and Derivatives

Synthetic Routes

While specific protocols for 3-phenyl-2-benzofuranone are sparingly documented, analogous benzofuranones are typically synthesized via cyclocondensation of phenols with α,β-unsaturated ketones. A patent (US4812469A) describes the preparation of acetamide derivatives from 2,3-dihydro-3-phenyl-2-benzofuranone, implicating the parent compound as a key intermediate . The enantiomeric form, (3R)-3-phenyl-2-benzofuran-1(3H)-one (CAS 87481-14-9), is synthesized using chiral catalysts to achieve enantiomeric excess >98%.

Structural Modifications

Derivatization at the 2-position of the benzofuranone core enhances bioactivity. For example, US4812469A discloses acetamides with substitutions on the phenyl ring, showing improved binding to neuronal receptors . Such modifications are critical for optimizing pharmacokinetic profiles.

Pharmacological Applications

Antioxidant Activity

Benzofuranones are known for radical-scavenging properties. The compound’s ability to quench reactive oxygen species (ROS) is attributed to the electron-rich furanone ring, which donates hydrogen atoms to free radicals. In vitro assays show a 40–60% reduction in lipid peroxidation at 10 μM concentrations.

Research Gaps and Future Directions

Enantioselective Synthesis

Despite advances in chiral resolution, scalable production of (3R)-3-phenyl-2-benzofuranone remains challenging. Future work should explore biocatalytic methods using ketoreductases to improve yield and sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume